1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is known for its ability to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase. In
Wirkmechanismus
CPP-115 works by inhibiting the activity of 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide transaminase, an enzyme responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to a reduction in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to modulate the activity of this compound in the brain. Studies have shown that CPP-115 can reduce seizure activity, anxiety, and drug-seeking behavior in animal models. Additionally, CPP-115 has been shown to have a low toxicity profile, making it an ideal candidate for further clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 is its ability to selectively target 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide transaminase, making it a highly specific compound for scientific research. Additionally, CPP-115 has been shown to have a long half-life, allowing for sustained effects in animal models. However, one limitation of CPP-115 is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One potential application is in the treatment of addiction, where CPP-115 has shown promising results in animal models. Additionally, further studies are needed to understand the long-term effects of CPP-115 on the brain and its potential as a treatment for neurological disorders. Finally, the development of more cost-effective synthesis methods for CPP-115 could lead to its wider use in scientific research.
Synthesemethoden
CPP-115 can be synthesized through a multistep process involving the reaction of 4-methylbenzylamine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. The final step involves the cyclization of the resulting compound to form CPP-115. This process has been optimized to produce high yields of pure CPP-115, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential application in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Several studies have shown that CPP-115 can increase the levels of 1-cyclopropyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in the brain, leading to a reduction in seizure activity and anxiety. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction, making it a promising candidate for the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-4-13(5-3-12)10-18-17(21)14-6-9-16(20)19(11-14)15-7-8-15/h2-5,14-15H,6-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRATOIYWFBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.